2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[4-(2-oxazolo[4,5-b]pyridinyl)phenyl]acetamide is a member of 1,3-oxazoles.
Scientific Research Applications
FAAH Inhibition for Neurological Diseases
2-(4-Methylphenoxy)-N-[4-(2-Oxazolo[4,5-b]pyridinyl)phenyl]acetamide and related compounds have been identified as inhibitors of fatty acid amide hydrolase (FAAH), a target for drug development to treat neurological diseases. Sunduru et al. (2017) synthesized variants of this compound, finding them effective as FAAH inhibitors. This has potential implications for neurological research and treatment (Sunduru et al., 2017).
Synthesis for Various Derivatives
Research by Palamarchuk et al. (2019) demonstrated the utility of this compound in synthesizing new derivatives. The team synthesized various 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives, expanding the possibilities for further pharmaceutical applications (Palamarchuk et al., 2019).
Antimicrobial and Antifungal Activities
Further research into similar compounds has shown their potential in antimicrobial and antifungal applications. Fuloria et al. (2014) explored the antimicrobial profile of new Schiff bases and Thiazolidinone derivatives, highlighting the diverse applications of these compounds (Fuloria et al., 2014).
Potential as Nonacidic Antiinflammatory Agents
Compounds structurally related to this compound have been identified as having antiinflammatory and analgesic activity, as demonstrated by Clark et al. (1978). These compounds offer advantages over traditional acidic antiinflammatory agents, potentially reducing gastrointestinal irritation (Clark et al., 1978).
properties
CAS RN |
333774-00-8 |
---|---|
Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H17N3O3/c1-14-4-10-17(11-5-14)26-13-19(25)23-16-8-6-15(7-9-16)21-24-20-18(27-21)3-2-12-22-20/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
PZSJAZISEBOWAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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